molecular formula C25H27F B12639822 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene CAS No. 921605-39-2

4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene

Cat. No.: B12639822
CAS No.: 921605-39-2
M. Wt: 346.5 g/mol
InChI Key: PUAXHORMYQZBPB-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H27F It is a derivative of terphenyl, characterized by the presence of ethyl, fluoro, and pentyl substituents on the benzene rings

Properties

CAS No.

921605-39-2

Molecular Formula

C25H27F

Molecular Weight

346.5 g/mol

IUPAC Name

4-ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene

InChI

InChI=1S/C25H27F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h8-18H,3-7H2,1-2H3

InChI Key

PUAXHORMYQZBPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene rings using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

    Nitration and Subsequent Reduction:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Nitrated Derivatives: Formed through nitration reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Halogenated Derivatives: Formed through halogenation reactions.

Scientific Research Applications

Pharmaceutical Development

Research has indicated that fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets, which is crucial for drug development. Interaction studies involving 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene focus on its behavior in biological systems, including potential interactions with proteins or enzymes. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound if developed as a pharmaceutical agent .

Material Science

The compound's unique structural features make it an attractive candidate for applications in material science, particularly in the development of advanced polymers and coatings. Fluorinated compounds are known for their chemical stability and resistance to solvents, which can be advantageous in creating materials that require durability under harsh conditions .

Fluorous Biphasic Catalysis

The use of fluorous reagents in catalysis has gained traction due to their ability to promote reactions while allowing for easy separation of products from reactants. 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene can be utilized in fluorous biphasic systems, enhancing reaction efficiency and simplifying purification processes .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 4-Ethyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
  • 4-Ethyl-2-fluoro-1-[4-(4-butylphenyl)phenyl]benzene
  • 4-Ethyl-2-fluoro-1-[4-(4-hexylphenyl)phenyl]benzene

Uniqueness: 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.

Biological Activity

4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene, also known as 1,1':4',1''-terphenyl with specific substitutions, is a fluorinated aromatic hydrocarbon that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by an ethyl group and a fluorine atom on a central benzene ring, along with a phenyl group further substituted with a pentylphenyl moiety. Its unique chemical properties suggest possible applications in pharmaceuticals and materials science.

  • Molecular Formula : C25H27F
  • Molecular Weight : 346.48 g/mol
  • LogP : 7.4548 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 0 Ų (suggesting low polarity)

The presence of the fluorine atom enhances the compound's reactivity and biological interactions, making it a candidate for further investigation in medicinal chemistry and biological systems .

Biological Activity Overview

Research into the biological activity of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene has primarily focused on its interaction with biological targets such as proteins and enzymes. The compound's structural similarity to other biologically active fluorinated compounds suggests it may exhibit increased binding affinity and selectivity towards these targets.

  • Protein Binding : Studies indicate that fluorinated compounds often show enhanced interactions with protein targets due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding and electrostatic interactions.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, suggesting that 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene may also act as an enzyme inhibitor.

Case Studies and Research Findings

Research findings related to compounds structurally similar to 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene provide insights into its potential biological activity:

  • Antivascular Activity : In studies involving cyclopropyl analogues of combretastatin A4, structural modifications led to varying degrees of anti-tubulin activity. The configuration and substituents were found to significantly influence their efficacy as antivascular agents .
  • Cytotoxicity Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, diarylcyclopropyl compounds demonstrated submicromolar cytotoxicity against B16 melanoma cells, indicating that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique aspects of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-1-[4-(4-propylphenyl)phenyl]benzeneSimilar fluorinated structurePropylene substituent may enhance solubility
4-Bromo-2-fluoro-1-phenylenebenzeneContains bromine instead of ethylBromine may provide different reactivity
1-Ethoxy-2-fluoro-3-nitrobenzeneContains an ethoxy group and nitro substituentNitro group introduces potential for different reactions
1-Pentyl-2-fluorobenzeneSimple pentyl substitutionLess complex, easier synthesis

This table illustrates how variations in substituents can influence the chemical properties and potential applications of these compounds.

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